



# Application Notes and Protocols: Statistical Analysis Plan for Pharmavit Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pharmavit |           |
| Cat. No.:            | B1168632  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### 1.0 Introduction

This document outlines the Statistical Analysis Plan (SAP) for the clinical research of **Pharmavit**, an investigational polyvitamin product. The plan details the statistical methods and procedures for the analysis and reporting of data from a Phase II, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of **Pharmavit** in adult subjects with moderate to severe psoriasis. This SAP is based on the principles outlined in the International Council for Harmonisation (ICH) E9 guideline on Statistical Principles for Clinical Trials.[1][2][3][4]

#### 2.0 Study Objectives and Endpoints

#### 2.1 Primary Objective:

To assess the efficacy of **Pharmavit** compared to placebo in treating moderate to severe psoriasis after 12 weeks of administration.

#### 2.1.1 Primary Endpoint:

The proportion of subjects achieving at least a 75% reduction from baseline in the Psoriasis Area and Severity Index (PASI) score (PASI 75) at Week 12.

#### 2.2 Secondary Objectives:



- To evaluate the effect of Pharmavit on the overall assessment of psoriasis by the investigator.
- To assess the impact of **Pharmavit** on the quality of life of subjects.
- To evaluate the safety and tolerability of **Pharmavit**.

#### 2.2.1 Secondary Endpoints:

- Proportion of subjects achieving a score of 'clear' or 'almost clear' (0 or 1) on the Investigator's Global Assessment (IGA) scale at Week 12.
- Mean change from baseline in the Dermatology Life Quality Index (DLQI) score at Week 12.
- Incidence and severity of treatment-emergent adverse events (TEAEs).

#### 3.0 Data Presentation

All quantitative data will be summarized and presented in clearly structured tables for easy comparison between the **Pharmavit** and placebo treatment groups.

Table 1: Baseline Demographics and Clinical Characteristics



| Characteristic                    | Pharmavit (N=XXX) | Placebo (N=XXX) | Total (N=XXX) |
|-----------------------------------|-------------------|-----------------|---------------|
| Age (years), Mean<br>(SD)         |                   |                 |               |
| Gender, n (%)                     | •                 |                 |               |
| Male                              |                   |                 |               |
| Female                            |                   |                 |               |
| Race, n (%)                       |                   |                 |               |
| Caucasian                         |                   |                 |               |
| African American                  |                   |                 |               |
| Asian                             |                   |                 |               |
| Other                             |                   |                 |               |
| Baseline PASI Score,<br>Mean (SD) |                   |                 |               |
| Baseline IGA Score, n             |                   |                 |               |
| 0 (Clear)                         |                   |                 |               |
| 1 (Almost Clear)                  |                   |                 |               |
| 2 (Mild)                          |                   |                 |               |
| 3 (Moderate)                      |                   |                 |               |
| 4 (Severe)                        |                   |                 |               |
| Baseline DLQI Score,<br>Mean (SD) |                   |                 |               |

SD: Standard Deviation

Table 2: Efficacy Endpoints at Week 12



| Endpoint                                | Pharmavit (N=XXX) | Placebo (N=XXX) | P-value |
|-----------------------------------------|-------------------|-----------------|---------|
| Primary Endpoint                        |                   |                 |         |
| PASI 75 Response, n<br>(%)              |                   |                 |         |
| Secondary Endpoints                     | -                 |                 |         |
| IGA Response (0 or 1), n (%)            |                   |                 |         |
| Change from Baseline in DLQI, Mean (SD) | -                 |                 |         |

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)

| System Organ Class                                                | Pharmavit (N=XXX) n (%) | Placebo (N=XXX) n (%) |
|-------------------------------------------------------------------|-------------------------|-----------------------|
| Any TEAE                                                          |                         |                       |
| Serious TEAEs                                                     | _                       |                       |
| TEAEs by System Organ<br>Class                                    |                         |                       |
| Gastrointestinal Disorders                                        | _                       |                       |
| Infections and Infestations                                       | _                       |                       |
| Skin and Subcutaneous Tissue<br>Disorders                         |                         |                       |
| Nervous System Disorders                                          | _                       |                       |
| Table will list all system organ classes with at least one event. | _                       |                       |

### 4.0 Experimental Protocols

4.1 Assessment of Psoriasis Area and Severity Index (PASI)



Objective: To provide a standardized method for assessing the severity and extent of psoriasis.

#### Procedure:

- The PASI score is calculated based on the assessment of four body regions: head, trunk, upper extremities, and lower extremities.
- For each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is graded on a 5-point scale from 0 (none) to 4 (very severe).
- The percentage of body surface area affected by psoriasis in each region is also estimated and assigned a score from 0 to 6.
- The final PASI score is calculated using a weighted formula, with a possible range from 0 to 72.
- All assessors will be trained and calibrated to ensure consistency in scoring.
- 4.2 Investigator's Global Assessment (IGA)

Objective: To provide a summary assessment of the overall severity of psoriasis.

#### Procedure:

- The investigator will assess the overall severity of the subject's psoriasis based on a static 5point scale:
  - 0 = Clear
  - ∘ 1 = Almost Clear
  - 2 = Mild
  - 3 = Moderate
  - 4 = Severe
- This assessment is based on the overall appearance of erythema, induration, and scaling.



- The IGA will be performed at baseline and at specified follow-up visits.
- 5.0 Statistical Methodology
- 5.1 Analysis Populations
- Intention-to-Treat (ITT) Population: All randomized subjects who have received at least one dose of the study drug. This will be the primary population for all efficacy analyses.
- Per-Protocol (PP) Population: A subset of the ITT population who have no major protocol deviations. A sensitivity analysis of the primary endpoint will be performed on the PP population.
- Safety Population: All subjects who have received at least one dose of the study drug. This
  population will be used for all safety analyses.

#### 5.2 Efficacy Analysis

- The primary efficacy endpoint (PASI 75 at Week 12) will be analyzed using a chi-square test.
- The secondary endpoint of IGA response will also be analyzed using a chi-square test.
- The change from baseline in DLQI score will be analyzed using an analysis of covariance (ANCOVA) model, with baseline DLQI score as a covariate and treatment group as the main effect.

#### 5.3 Safety Analysis

- Safety data will be summarized descriptively.
- The incidence of TEAEs will be coded using the Medical Dictionary for Regulatory Activities (MedDRA) and summarized by system organ class and preferred term.
- The number and percentage of subjects experiencing each TEAE will be presented for each treatment group.

#### 5.4 Handling of Missing Data



## Methodological & Application

Check Availability & Pricing

Missing data for the primary endpoint will be handled using multiple imputation. Sensitivity analyses will be conducted using different assumptions about the missing data mechanism.

6.0 Visualizations













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ICH E9 statistical principles for clinical trials Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]



- 3. acrpnet.org [acrpnet.org]
- 4. ICH E9 STATISTICAL PRINCIPLES FOR CLINICAL TRIALS ECA Academy [gmp-compliance.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Statistical Analysis Plan for Pharmavit Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168632#statistical-analysis-plan-for-pharmavit-clinical-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com